(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-4-morpholin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c9-7(8(11)12)1-2-10-3-5-13-6-4-10/h7H,1-6,9H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSDVFIYMCKDLR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride typically involves the reaction of 2-amino-4-morpholinebutanoic acid with hydrochloric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the dihydrochloride salt. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may utilize large-scale reactors and optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, filtration, and drying are employed to isolate and purify the final product. The use of automated systems and quality control measures ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of morpholine derivatives.
Scientific Research Applications
Neuroscience Research
Role as a Metabotropic Glutamate Receptor Agonist
- (2S)-2-Amino-4-morpholinebutanoic acid dihydrochloride acts as a selective agonist for group III metabotropic glutamate receptors (mGluR4/6/7/8) . These receptors are implicated in modulating synaptic transmission and plasticity, making this compound valuable for studying neurological disorders such as schizophrenia, anxiety, and depression.
Case Study: Impact on Neurotransmission
- A study demonstrated that administration of this compound resulted in significant modulation of glutamate release in rat hippocampal slices, suggesting its potential to influence cognitive functions and memory processes .
Pharmacological Applications
Therapeutic Potential in Neurological Disorders
- The compound's ability to selectively activate mGluRs positions it as a candidate for developing treatments for conditions like Parkinson's disease and Alzheimer's disease, where glutamate dysregulation is a critical factor .
Data Table: Summary of Pharmacological Effects
Cancer Research
Inhibition of Glutamine Transport
- Recent findings indicate that derivatives of amino acids similar to this compound can inhibit ASCT2-mediated glutamine transport, which is crucial for cancer cell proliferation . This suggests that such compounds could be explored for their potential to starve cancer cells by disrupting their metabolic pathways.
Case Study: ASCT2 Inhibition
Mechanism of Action
The mechanism of action of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride involves its interaction with specific molecular targets. The amino group and morpholine ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include binding to enzymes, receptors, or other proteins, leading to changes in their activity and downstream effects.
Comparison with Similar Compounds
(2S)-2,5-Diaminopentanamide Dihydrochloride
- Molecular Formula : C₅H₁₃N₃O·(HCl)₂
- Substituents: Two amino groups at positions 2 and 4.
- Properties: Not classified for physical, health, or environmental hazards under GHS/CLP regulations . Precautionary measures include avoiding inhalation and contact with eyes/skin due to uninvestigated toxicology .
- Applications : Likely used in peptide synthesis or as a building block in pharmaceutical intermediates.
(2S)-2,4-Diaminobutanoic Acid Dihydrochloride
- Molecular Formula : C₄H₁₂Cl₂N₂O₂
- Substituents: Amino groups at positions 2 and 4.
- Properties: Molecular weight: 191.052 g/mol . Multiple synonyms and CAS numbers indicate widespread use in research (e.g., CAS 1883-09-6) .
- Applications: Potential roles in studying amino acid transporters or as a precursor for antibiotics.
(2S)-2-Amino-4-azidobutanoic Acid Hydrochloride
(2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride
- Molecular Formula: C₅H₁₂ClNO₃
- Substituents : Methoxy group (-OCH₃) at position 4.
- Properties :
- Applications : Likely employed in modifying peptide hydrophobicity or as a metabolic probe.
Comparative Analysis
Structural and Functional Differences
| Compound | Substituent at 4-Position | Key Functional Property |
|---|---|---|
| Target: 4-Morpholinebutanoic Acid | Morpholine ring | Enhanced solubility; potential ligand interactions |
| 2,5-Diaminopentanamide | Amino group | High polarity; uncharged at physiological pH |
| 2,4-Diaminobutanoic Acid | Amino group | Dual amino groups enable chelation or crosslinking |
| 4-Azidobutanoic Acid | Azido group | Bioorthogonal reactivity for bioconjugation |
| 4-Methoxy-butanoic Acid | Methoxy group | Increased lipophilicity; metabolic stability |
Hypothetical Insights on the Target Compound
The morpholine group in (2S)-2-Amino-4-morpholinebutanoic acid dihydrochloride likely confers:
- Improved Solubility : Morpholine’s polarity enhances aqueous solubility compared to methoxy or azido analogs.
- Binding Affinity : The nitrogen in morpholine may participate in hydrogen bonding or act as a weak base, useful in targeting enzymes or receptors.
- Safety Considerations : Morpholine derivatives generally exhibit low acute toxicity but require evaluation of long-term metabolic effects.
Biological Activity
(2S)-2-Amino-4-morpholinebutanoic acid dihydrochloride, commonly referred to as a morpholine derivative, is an amino acid analogue with potential therapeutic applications. This compound has garnered attention due to its unique structural features and biological activities, particularly in the context of neuropharmacology and cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 215.13 g/mol
The presence of the morpholine ring contributes to its solubility and biological activity, making it a candidate for drug development.
Research indicates that this compound exhibits several mechanisms of action:
- Neurotransmitter Modulation : It acts as a modulator of neurotransmitter systems, particularly influencing glutamate pathways. This modulation may have implications for treating neurological disorders.
- Antitumor Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. Its mechanism involves interference with metabolic pathways crucial for tumor growth.
- Receptor Interaction : The compound has been found to interact with specific receptors, potentially influencing cellular signaling pathways relevant to both neuropharmacology and oncology.
In Vitro Studies
A summary of key findings from in vitro studies is presented in the table below:
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 15 | Induces apoptosis via caspase activation |
| Study 2 | SH-SY5Y (neuroblastoma) | 10 | Modulates glutamate receptors |
| Study 3 | MCF-7 (breast cancer) | 12 | Inhibits cell cycle progression |
These studies demonstrate the compound's potential as an antitumor agent and its role in modulating neurotransmitter activity.
Case Studies
- Case Study on Neuroprotection : A study involving animal models indicated that this compound provided neuroprotective effects against oxidative stress-induced damage. Behavioral assessments showed improved outcomes in treated groups compared to controls.
- Anticancer Efficacy : In a xenograft model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to untreated controls, suggesting its potential as a therapeutic agent in oncology.
Q & A
Basic: What are the recommended synthetic routes for (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride?
Methodological Answer:
The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (2S)-configuration. Key steps include:
- Amino Acid Backbone Construction : Starting with a protected serine or threonine derivative, followed by alkylation with a morpholine-containing reagent.
- Morpholine Incorporation : Use of morpholine derivatives (e.g., 4-morpholinecarboxaldehyde) in reductive amination or nucleophilic substitution reactions.
- Dihydrochloride Salt Formation : Acidic workup (e.g., HCl in ethanol) to precipitate the dihydrochloride salt, ensuring high purity via recrystallization .
Critical Note : Protect the amino group during synthesis to avoid side reactions.
Basic: How should researchers characterize purity and enantiomeric excess (ee)?
Methodological Answer:
- HPLC with Chiral Columns : Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with UV detection. Mobile phase: hexane/isopropanol with 0.1% trifluoroacetic acid. Retention time and peak symmetry indicate ee ≥98% .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm stereochemistry.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 253.1) and isotopic patterns .
Advanced: How does the morpholine moiety influence biological interactions?
Methodological Answer:
The morpholine group enhances:
- Hydrogen Bonding : The oxygen atom in morpholine participates in H-bonding with enzyme active sites (e.g., proteases or kinases).
- Solubility : Improves aqueous solubility compared to non-polar analogs, critical for in vitro assays.
- Steric Effects : The rigid six-membered ring may restrict conformational flexibility, enhancing target selectivity.
Example : Similar morpholine-containing analogs inhibit enkephalinase by binding to zinc ions in the active site .
Advanced: How to resolve contradictions between experimental and computational data?
Methodological Answer:
- Orthogonal Analytical Validation : Combine X-ray crystallography (for solid-state conformation) with DFT calculations to reconcile structural discrepancies.
- Dynamic NMR Studies : Assess rotational barriers of the morpholine ring to evaluate flexibility under physiological conditions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics if computational models predict weak interactions unobserved experimentally .
Basic: What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility : Freely soluble in water (>50 mg/mL at 25°C) due to the dihydrochloride salt. Limited solubility in organic solvents (e.g., DMSO: <1 mg/mL).
- Stability : Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Stability in aqueous buffers (pH 2–6) confirmed via HPLC over 48 hours .
Advanced: What experimental designs optimize studies of its biochemical pathway modulation?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH) to measure protease inhibition (IC). Include positive controls (e.g., phosphoramidon) .
- Cell-Based Models : Treat HEK293 or primary neurons with the compound (1–100 μM) and quantify intracellular cAMP levels via ELISA to assess GPCR modulation.
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive/non-competitive) .
Basic: Which techniques are critical for stability testing under varying pH?
Methodological Answer:
- Stability-Indicating HPLC : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) to detect degradation products.
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Compare chromatograms to identify labile functional groups .
Advanced: How to address chiral resolution challenges during scale-up?
Methodological Answer:
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively.
- Chiral Auxiliaries : Employ Evans’ oxazolidinones to direct stereochemistry during alkylation.
- Continuous Flow Chemistry : Optimize residence time and temperature for asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
